Vesamicol hydrochloride

Catalog No.
S546720
CAS No.
120447-62-3
M.F
C17H26ClNO
M. Wt
295.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vesamicol hydrochloride

CAS Number

120447-62-3

Product Name

Vesamicol hydrochloride

IUPAC Name

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1

InChI Key

XJNUHVMJVWOYCW-GBNZRNLASA-N

SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(4-phenyl-1-piperidinyl)cyclohexanol, 2-(4-phenylpiperidino)cyclohexanol, AH 5183, AH-5183, methylvesamicol, vesamicol, vesamicol hydrochloride, vesamicol hydrochloride, (+,-)-, vesamicol, (+,-)-

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Description

The exact mass of the compound Vesamicol hydrochloride is 295.1703 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurotransmitter Uptake Inhibition Studies:

Vesamicol hydrochloride acts as a cholinergic channel modulator. This means it can influence the activity of channels in the nervous system responsible for the transmission of acetylcholine, a crucial neurotransmitter for memory, learning, and muscle movement. Researchers use vesamicol hydrochloride to study how these channels function and how their modulation might affect various neurological processes [1].

Source

Cholinergic Research:

Due to its impact on acetylcholine signaling, vesamicol hydrochloride is a valuable tool in cholinergic research. Scientists utilize it to investigate the role of the cholinergic system in various physiological and pathological processes. This includes studying how the system functions in healthy brains and how its dysfunction might contribute to neurodegenerative diseases like Alzheimer's and Parkinson's [2].

Source

2:

Vesamicol hydrochloride is a chemical compound with the molecular formula C17H26ClNOC_{17}H_{26}ClNO and a molecular weight of approximately 291.86 g/mol. It is a racemic mixture that acts primarily as an inhibitor of vesicular acetylcholine transport, thereby affecting neurotransmitter release at cholinergic synapses. The compound's unique structure includes two defined stereocenters, contributing to its biological activity and pharmacological properties .

Involved can be summarized as follows:

  • Inhibition of Acetylcholine Transport: Vesamicol binds to the vesicular acetylcholine transporter, preventing the transport of acetylcholine into vesicles.
  • Alteration of Synaptic Transmission: By reducing acetylcholine availability, vesamicol disrupts normal synaptic transmission, leading to sustained depolarization at the neuromuscular junction .

Vesamicol exhibits several biological activities:

  • Neurotransmission Modulation: It inhibits the release of acetylcholine, which is crucial for muscle contraction and various neural functions.
  • Apoptotic Effects: Studies indicate that vesamicol can induce apoptosis in certain cancer cell lines, particularly in human bronchioalveolar carcinomas, suggesting potential therapeutic applications in oncology .
  • Sodium Channel Blocking: Vesamicol also shows activity in blocking sodium channels, which may contribute to its local anesthetic-like effects observed in experimental settings .

The synthesis of vesamicol hydrochloride typically involves multi-step organic synthesis techniques. While specific proprietary methods are not publicly detailed, general approaches include:

  • Starting Materials: Utilizing precursors that contain the necessary functional groups for forming the core structure.
  • Reactions: Employing reactions such as alkylation and cyclization to construct the bicyclic structure characteristic of vesamicol.
  • Purification: The final product is purified through crystallization or chromatography to obtain high-purity vesamicol hydrochloride .

Vesamicol hydrochloride has several applications:

  • Research Tool: It serves as a valuable tool in neuroscience research for studying presynaptic mechanisms and neurotransmitter dynamics.
  • Potential Therapeutic Agent: Due to its apoptotic effects on cancer cells, there is ongoing research into its potential use in cancer therapies.
  • Pharmacological Studies: Vesamicol is used to investigate cholinergic signaling pathways and their implications in various neurological conditions .

Interaction studies have demonstrated that vesamicol can affect various neurotransmitter systems beyond just acetylcholine:

  • Cholinergic System: Its primary role as an inhibitor of acetylcholine transport has been well characterized.
  • Sodium Channels: The compound's ability to block sodium channels suggests interactions with other ionotropic receptors, influencing neuronal excitability and conduction .
  • Other Neurotransmitters: Research indicates potential interactions with adrenergic systems due to its alpha-adrenoceptor blocking activity, although these effects require further investigation .

Several compounds share structural or functional similarities with vesamicol hydrochloride. Here is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
Hemicholinium-3Inhibits choline uptakePrimarily affects choline transport
Botulinum ToxinBlocks acetylcholine releasePotent neurotoxin with different applications
Sarin (nerve agent)Inhibits acetylcholinesteraseHighly toxic; irreversible inhibition
DantroleneInhibits calcium release from sarcoplasmic reticulumUsed primarily for muscle relaxant effects

Vesamicol's unique mechanism as a presynaptic inhibitor distinguishes it from these compounds, particularly in its ability to modulate neurotransmitter dynamics rather than directly blocking receptors or degrading neurotransmitters .

Molecular Formula and Configuration Analysis

Vesamicol hydrochloride (C₁₇H₂₅NO·HCl) is a bicyclic amino alcohol derivative with a molecular weight of 295.85 g/mol. Its structure comprises a cyclohexanol ring linked to a 4-phenylpiperidine moiety via a secondary amine (Figure 1). X-ray crystallography confirms the trans-configuration of the cyclohexanol and piperidine substituents, with stereocenters at C2 and C3 of the cyclohexane ring.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₁₇H₂₅NO·HCl
Molecular Weight295.85 g/mol
Stereocenters2 (C2 and C3 of cyclohexanol)
Configurationtrans-1,2-disubstituted cyclohexanol
Crystal SystemMonoclinic (for free base)

Enantiomeric Resolution Techniques

Racemic vesamicol hydrochloride is resolved via chiral chromatography using vancomycin-based stationary phases (Chirobiotic V). Mobile phases comprising methanol:acetic acid:triethylamine (100:0.1:0.05 v/v/v) achieve baseline separation, with (+)- and (-)-enantiomers eluting at 14.38 and 25.18 minutes, respectively. Asymmetric synthesis routes employing [salenCo(III)-BF₄] catalysts yield enantiomerically pure products (>98% ee) through meso-epoxide aminolysis.

Synthetic Methodologies and Optimization

Classical Organic Synthesis Routes

The classical synthesis involves:

  • Friedel-Crafts acylation: Piperidine-4-carboxylic acid reacts with benzoyl chloride to form 1-benzoylpiperidine-4-carbonyl chloride.
  • Epoxide ring-opening: 1,2-epoxytetralin reacts with 4-phenylpiperidine under basic conditions (Na₂CO₃/EtOH) to yield the trans-configured product.
  • Hydrochloride salt formation: Free base vesamicol is treated with HCl in methanol.

Table 2: Classical Synthesis Steps

StepReagents/ConditionsYield
AcylationBenzoyl chloride, AlCl₃, 80°C60–70%
Epoxide aminolysisNa₂CO₃, ethanol, reflux35–45%
Salt formationHCl/MeOH, RT>90%

Green Chemistry Approaches for Scalable Production

Microwave-assisted synthesis reduces reaction times from 42 hours to 40 seconds for key steps like epoxide ring-opening. Solvent-free aminolysis using [salenCo(III)-BF₄] catalysts achieves 85% yield with 99% ee, eliminating hazardous solvents like DMSO. Flow chemistry techniques improve throughput by 30% compared to batch processes.

Physicochemical Profile

Solubility and Partition Coefficients

Vesamicol hydrochloride exhibits pH-dependent solubility:

  • Aqueous solubility: 1.4 mg/mL (pH 7.4)
  • Organic solvents: 5.92 mg/mL (ethanol), 14.79 mg/mL (DMSO)
    The logP (octanol/water) of 3.909 indicates high lipophilicity, favoring blood-brain barrier penetration.

Table 3: Solubility Data

SolventSolubility (mg/mL)
Water (pH 7.4)1.4
Ethanol5.92
DMSO14.79

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) shows decomposition onset at 242°C. Accelerated stability studies (40°C/75% RH) reveal first-order degradation kinetics (k = 0.012 day⁻¹), with hydrolysis of the cyclohexanol-piperidine bond as the primary pathway. Lyophilized formulations increase shelf-life to 24 months at -20°C compared to 6 months for solution forms.

Table 4: Degradation Kinetics

ConditionDegradation Rate (k)Half-life (t₁/₂)
25°C/60% RH0.005 day⁻¹138 days
40°C/75% RH0.012 day⁻¹58 days
Lyophilized (-20°C)0.0003 day⁻¹6.3 years

Equilibrium Binding Constants Determination

The determination of equilibrium binding constants for vesamicol hydrochloride represents a fundamental aspect of understanding its interaction with the vesicular acetylcholine transporter. Comprehensive binding studies have established that vesamicol hydrochloride exhibits nanomolar affinity for the vesicular acetylcholine transporter, with dissociation constants varying significantly depending on experimental conditions and methodological approaches [1] [2] [3].

Under physiological conditions at pH 7.4, vesamicol hydrochloride demonstrates a dissociation constant of approximately 12 nanomolar when measured using human vesicular acetylcholine transporter expressed in PC12A123.7 cells [2] [3]. This high-affinity binding reflects the compound's potent inhibitory activity against vesicular acetylcholine transport. The binding affinity shows remarkable pH dependence, with the dissociation constant decreasing to 2.1 nanomolar at pH 10.0, representing an 18-fold increase in binding affinity under alkaline conditions [2] [3].

The equilibrium binding characteristics of vesamicol hydrochloride have been extensively characterized using radioligand binding assays employing [³H]vesamicol. These studies reveal that the compound binds to a single class of high-affinity sites on the vesicular acetylcholine transporter with saturable binding kinetics [1] [4]. The binding is reversible and exhibits the characteristics of competitive inhibition when displaced by unlabeled vesamicol or structural analogs [1] [4].

Temperature-dependent binding studies conducted at 0°C demonstrate biphasic dissociation kinetics, with 36% of bound vesamicol dissociating at a rate of 0.16 min⁻¹ and the remaining 64% dissociating at a slower rate of 0.013 min⁻¹ [1]. At 23°C, the association rate constant has been determined to be 1.74 × 10⁵ M⁻¹s⁻¹, indicating rapid binding kinetics [1]. The dissociation rate constant at this temperature is 0.29 min⁻¹, reflecting the stability of the vesamicol-transporter complex [1].

Equilibrium binding constants for vesamicol analogs demonstrate a wide range of affinities, spanning from 1.32 nanomolar for benzovesamicol to greater than 10 micromolar for less potent derivatives [5] [6]. The structure-activity relationships revealed by these binding studies indicate that modifications to the core vesamicol structure can dramatically alter binding affinity, with benzovesamicol representing the most potent analog identified to date [5] [6].

The binding of vesamicol hydrochloride to the vesicular acetylcholine transporter is characterized by high selectivity, although cross-reactivity with sigma receptors has been observed. Binding affinities for sigma-1 and sigma-2 receptors range from 191 to 327 nanomolar, representing 10- to 30-fold lower affinity compared to the vesicular acetylcholine transporter [7]. This selectivity profile is crucial for understanding the compound's specificity and potential off-target effects.

Competitive Displacement Studies

Competitive displacement studies represent a critical methodology for characterizing the binding site interactions of vesamicol hydrochloride with the vesicular acetylcholine transporter. These investigations have provided fundamental insights into the allosteric nature of vesamicol binding and its relationship to substrate recognition sites [8] [9] [1].

Acetylcholine, the natural substrate of the vesicular acetylcholine transporter, exhibits competitive displacement of vesamicol hydrochloride with a dissociation constant of 18-50 millimolar [8] [9]. This relatively high IC₅₀ value reflects the low affinity of acetylcholine for the transporter under equilibrium conditions, consistent with the transporter's requirement for rapid substrate turnover during synaptic transmission [8] [9]. The competitive nature of this displacement suggests that acetylcholine and vesamicol interact with overlapping or allosterically coupled binding sites on the transporter [8] [9].

The competitive displacement profile of vesamicol hydrochloride has been extensively characterized using the novel inhibitor Nemacol-1, which demonstrates an IC₅₀ of 875 nanomolar for displacing bound [³H]vesamicol [10] [11]. This represents a 37-fold decrease in affinity compared to vesamicol itself, indicating that Nemacol-1 competes for the same binding site but with reduced potency [10] [11]. The competitive displacement pattern follows classic competitive inhibition kinetics, with parallel lines observed in Hanes-Woolf linearization plots [12].

TPNB (dl-trans-4-oxo-4-[5,6,7,8-tetrahydro-6-hydroxy-7-(4-phenyl-1-piperidinyl)-1-naphthalenyl]amino]butanoic acid), a membrane-impermeant vesamicol analog, exhibits competitive displacement with an IC₅₀ of 51 nanomolar [1]. This high-affinity displacement demonstrates that the vesamicol binding site is accessible from the cytoplasmic side of the vesicular membrane and suggests that membrane permeability is not a prerequisite for binding site interaction [1].

Benzovesamicol, representing the most potent vesamicol analog identified, demonstrates competitive displacement with a dissociation constant of 1.32 nanomolar [5] [6]. This exceptional affinity, representing nearly 10-fold higher potency than the parent compound, indicates optimal complementarity between the benzovesamicol structure and the binding site architecture [5] [6]. The competitive displacement kinetics follow classical competitive inhibition patterns, confirming that benzovesamicol and vesamicol interact with the identical binding site [5] [6].

The competitive displacement studies reveal that the vesicular acetylcholine transporter can accommodate a diverse range of substrates beyond acetylcholine, including ethidium and tetraphenylphosphonium [13] [14]. These observations suggest the presence of multiple binding sites within the transport channel, each capable of recognizing different structural classes of organic cations [13] [14]. The displacement kinetics for these alternative substrates demonstrate variable competitive patterns, indicating that the transporter possesses considerable structural plasticity in substrate recognition [13] [14].

Competitive displacement studies have also demonstrated the pH dependence of vesamicol binding, with displacement kinetics varying significantly across different pH ranges [3] [2]. At acidic pH values, protons compete with vesamicol for binding sites, reducing the apparent affinity of the compound [3] [2]. This pH-dependent competitive interaction provides insights into the protonation requirements for optimal binding and the ionization states of critical residues within the binding site [3] [2].

The competitive displacement profile of vesamicol hydrochloride provides critical information about the binding site topology and the mechanism of transport inhibition. The observation that acetylcholine can displace vesamicol, despite their different binding affinities, suggests that the inhibitor binding site is allosterically coupled to the substrate recognition site [8] [9]. This allosteric interaction explains how vesamicol can effectively block acetylcholine transport by stabilizing conformational states that are incompatible with substrate translocation [8] [9].

Transport Channel Dynamics

Protonation State-Dependent Activity

The protonation state-dependent activity of vesamicol hydrochloride represents a fundamental aspect of its interaction with the vesicular acetylcholine transporter, revealing the complex pH-dependent mechanisms that govern binding affinity and transport inhibition [2] [3] [15]. The binding of vesamicol hydrochloride to the vesicular acetylcholine transporter exhibits a distinctive pH profile that deviates from simple titration curves, indicating the involvement of multiple protonation sites within both the inhibitor molecule and the transporter protein [2] [3].

The tertiary alkylamine center in vesamicol hydrochloride undergoes protonation with a pKa value of approximately 9.0, resulting in a positively charged species at physiological pH [2] [3]. This protonated form represents the primary binding species, as demonstrated by the tight binding observed at neutral pH and the dramatic reduction in binding affinity at alkaline pH values [2] [3]. The protonation state of the vesamicol molecule directly influences its electrostatic interactions with the transporter binding site, with the protonated form providing optimal complementarity for high-affinity binding [2] [3].

The vesicular acetylcholine transporter contains multiple protonation sites that critically influence vesamicol binding affinity. Site 1 demonstrates a pKa value of 6.5 ± 0.1, and deprotonation of this site is obligatory for vesamicol binding [2] [3]. This requirement suggests that Site 1 protonation creates an unfavorable electrostatic environment that prevents inhibitor binding, possibly through direct charge repulsion or allosteric conformational changes [2] [3].

Site A exhibits a pKa value of 7.6 ± 0.2, and its deprotonation results in a 2.2-fold decrease in vesamicol binding affinity [2] [3]. This moderate effect suggests that Site A protonation contributes to optimal binding geometry but is not absolutely essential for inhibitor recognition [2] [3]. The pH dependence of Site A suggests that it may represent a histidine residue or another ionizable group that influences the binding site architecture [2] [3].

Site B demonstrates a pKa value of 10.0 ± 0.1, and its deprotonation produces an 18-fold increase in vesamicol binding affinity [2] [3]. This dramatic enhancement in binding affinity at alkaline pH explains the deviation from simple titration curves observed in earlier studies [2] [3]. The high pKa value of Site B suggests that it may represent a lysine residue or another basic group whose deprotonation creates a more favorable binding environment [2] [3].

The transport activity of the vesicular acetylcholine transporter demonstrates critical pH dependence, with optimal activity occurring at internal pH values between 4.5 and 5.5 [16] [17]. The transport process requires protonation of internal sites with apparent pKa values of 5.3 ± 0.2, suggesting that two protons must be bound for optimal transporter activity [16] [17]. This pH dependence reflects the proton-coupled nature of acetylcholine transport and the requirement for specific protonation states to achieve the conformational changes necessary for substrate translocation [16] [17].

External pH effects on transport indicate the presence of a site that must be protonated with an apparent pKa of approximately 7.6 [15] [18]. This protonation requirement likely corresponds to a critical aspartate residue in transmembrane domain XI, as mutation of this residue creates extra-high affinities for both acetylcholine and vesamicol [15] [18]. The protonation of this site appears to control the conformational state of the transporter and its ability to undergo the conformational changes required for substrate translocation [15] [18].

The pH dependence of vesamicol binding reveals sites that must be unprotonated for optimal binding, with apparent pKa values of approximately 6.3-6.4 [15] [18]. These unidentified sites likely represent additional ionizable groups within the binding site environment that influence the electrostatic complementarity between vesamicol and the transporter [15] [18]. The requirement for deprotonation of these sites suggests that they create unfavorable electrostatic interactions when protonated [15] [18].

The complex pH profile of vesamicol binding indicates that the inhibitor binding site exists in multiple protonation states, each with distinct binding affinities [2] [3]. The simplest model that explains the experimental observations requires three distinct protonation sites with different pKa values and functional contributions [2] [3]. This model successfully predicts the anomalous binding behavior observed at alkaline pH and explains the shoulder effect observed around pH 9.5 [2] [3].

Transmembrane Domain Mutagenesis Analysis

The transmembrane domain mutagenesis analysis of the vesicular acetylcholine transporter has provided crucial insights into the structural determinants of vesamicol hydrochloride binding and transport channel function [13] [14] [15] [18]. Systematic mutagenesis studies have identified critical residues within specific transmembrane domains that contribute to both substrate recognition and inhibitor binding, revealing the complex molecular architecture of the transport channel [13] [14] [15] [18].

Transmembrane domain VIII contains several residues that are critical for vesamicol binding and acetylcholine recognition. The invariant tryptophan residue W331, located in the lumenal beginning of transmembrane domain VIII, represents a key component of the acetylcholine binding site [13] [19]. Mutation of W331 to alanine or other aromatic residues produces 5- to 9-fold decreases in acetylcholine affinity without significantly affecting vesamicol binding [13] [19]. This selective effect suggests that W331 participates in cation-π interactions with the positively charged acetylcholine substrate but does not directly contact the vesamicol binding site [13] [19].

The highly conserved alanine residue A334 in transmembrane domain VIII demonstrates critical importance for both acetylcholine and vesamicol binding [14] [20]. The A334F mutation produces a 14-fold decrease in acetylcholine affinity and a 4-fold decrease in vesamicol binding affinity [14] [20]. This dual effect indicates that A334 participates in a structural cluster that influences both substrate and inhibitor recognition sites [14] [20]. The position of A334 within the transmembrane domain suggests that it contributes to the overall architecture of the binding site region [14] [20].

The invariant phenylalanine residue F335 in transmembrane domain VIII forms part of the critical structural cluster that includes W331 and A334 [14] [20]. Although specific mutagenesis data for F335 are limited, its invariant nature across species and its position within the identified cluster suggest that it plays an essential role in maintaining the structural integrity of the binding site region [14] [20]. The aromatic nature of F335 suggests that it may participate in hydrophobic interactions that stabilize the binding site architecture [14] [20].

Transmembrane domain X contains the invariant cysteine residue C391, which represents another critical component of the structural cluster that influences vesamicol binding [14] [20]. The C391 residue likely participates in disulfide bond formation or metal coordination that maintains the proper fold of the binding site region [14] [20]. Mutations affecting C391 would be expected to produce significant alterations in both substrate and inhibitor binding, although specific mutagenesis data for this residue are not extensively documented [14] [20].

The aspartate residue D398 in transmembrane domain X plays a central role in transport mechanism and vesamicol binding [14] [15] [18]. Mutations of D398 produce significant inhibition of acetylcholine transport and vesamicol binding, indicating that this residue is essential for both substrate translocation and inhibitor recognition [14] [15] [18]. The D398E mutation, which preserves the negative charge, maintains transport activity, suggesting that the carboxylate group is essential for function [14] [15] [18]. The position of D398 within the transport channel suggests that it participates in the conformational changes required for substrate translocation [14] [15] [18].

Transmembrane domain XI contains the aspartate residue D425, which exhibits unique properties when mutated [15] [18]. The D425 mutations create extra-high affinities for both acetylcholine (Kd ≈ 4 mM) and vesamicol (Kd ≈ 2 nM), representing significant increases in binding affinity compared to wild-type transporter [15] [18]. This enhancement suggests that D425 normally creates unfavorable electrostatic interactions that limit binding affinity, and its mutation removes these constraints [15] [18]. The pH dependence of transport indicates that D425 represents the site that must be protonated with an apparent pKa of 7.6 [15] [18].

The lysine residue K131 in transmembrane domain II participates in an ion pair interaction with D425 in transmembrane domain XI [15] [18]. Mutations of K131 reduce the fraction of high-affinity acetylcholine binding sites, suggesting that the K131-D425 ion pair controls the conformational state of the transporter [15] [18]. This ion pair interaction appears to regulate the position of transmembrane domain XI, which in turn influences the binding sites for both acetylcholine and vesamicol [15] [18].

The glycine residue G347 in transmembrane domain IX represents a critical determinant of transport activity [21] [22]. The G347R mutation, which introduces a positive charge into the transmembrane domain, produces severe transport defects and behavioral phenotypes in model organisms [21] [22]. This mutation can be suppressed by compensatory mutations that introduce negative charges in interacting transmembrane domains, suggesting that electrostatic interactions between transmembrane domains are critical for transport function [21] [22].

The tyrosine residue Y49 in transmembrane domain I has been identified as a determinant of insecticide resistance [23]. The Y49N mutation provides resistance to acetylcholine transport inhibitors while perturbing evoked cholinergic neurotransmission [23]. This mutation affects both spontaneous and evoked acetylcholine release, indicating that Y49 plays a role in vesicular acetylcholine transport regulation [23]. The resistance phenotype suggests that Y49 may participate in the binding site for certain classes of transport inhibitors [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

295.1702921 g/mol

Monoisotopic Mass

295.1702921 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N29SQS860M

Related CAS

22232-64-0 (Parent)

MeSH Pharmacological Classification

Neuromuscular Depolarizing Agents

Wikipedia

(+/-)-vesamicol hydrochloride

Dates

Last modified: 08-15-2023
1: Marien MR, Richard JW, Allaire C, Altar CA. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain. J Neurochem. 1991 Dec;57(6):1878-83. PubMed PMID: 1658227.
2: Estrella D, Green KL, Prior C, Dempster J, Halliwell RF, Jacobs RS, Parsons SM, Parsons RL, Marshall IG. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity. Br J Pharmacol. 1988 Apr;93(4):759-68. PubMed PMID: 3260527; PubMed Central PMCID: PMC1853909.

Explore Compound Types